molecular formula C31H25N3O7S B11632161 ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11632161
M. Wt: 583.6 g/mol
InChI Key: KLDVWMTTXCLKPL-LCUIJRPUSA-N
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Description

ETHYL 2-[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-[4-(FURAN-2-CARBONYLOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ETHYL 2-[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-[4-(FURAN-2-CARBONYLOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the indole and thiazolopyrimidine intermediates, followed by their coupling under controlled conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions. Common reagents include halogens and nucleophiles.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

ETHYL 2-[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-[4-(FURAN-2-CARBONYLOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties may be exploited in the design of new materials with specific characteristics, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which ETHYL 2-[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-[4-(FURAN-2-CARBONYLOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, ETHYL 2-[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-[4-(FURAN-2-CARBONYLOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its unique combination of functional groups and structural features Similar compounds may include other indole derivatives, thiazolopyrimidines, and furan-containing molecules

Properties

Molecular Formula

C31H25N3O7S

Molecular Weight

583.6 g/mol

IUPAC Name

ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H25N3O7S/c1-4-33-21-10-7-6-9-20(21)24(27(33)35)26-28(36)34-25(23(30(38)39-5-2)17(3)32-31(34)42-26)18-12-14-19(15-13-18)41-29(37)22-11-8-16-40-22/h6-16,25H,4-5H2,1-3H3/b26-24-

InChI Key

KLDVWMTTXCLKPL-LCUIJRPUSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)C1=O

Origin of Product

United States

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